Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Overview
Description
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the tetrahydronaphthalene ring. The resulting bromo-tetrahydronaphthalene is then reacted with ethyl acetate under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydronaphthalene derivative.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the tetrahydronaphthalene ring.
Major Products Formed
Substitution: Ethyl 2-(5-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Reduction: Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Oxidation: Various oxidized derivatives of the tetrahydronaphthalene ring.
Scientific Research Applications
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-(5-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFKJNBEJFBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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